REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:10]=[CH:11][C:12](=[O:21])[N:13]([CH2:15][C:16]([O:18]CC)=[O:17])[CH:14]=2)=[CH:5][CH:4]=1.[OH-].[Li+].Cl>O.CCO>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]2[CH:10]=[CH:11][C:12](=[O:21])[N:13]([CH2:15][C:16]([OH:18])=[O:17])[CH:14]=2)=[CH:7][CH:8]=1 |f:1.2,4.5|
|
Name
|
ethyl 2-(5-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)acetate
|
Quantity
|
0.97 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C=1C=CC(N(C1)CC(=O)OCC)=O
|
Name
|
|
Quantity
|
1.44 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
water EtOH
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O.CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then cooled to 0° C.
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C=1C=CC(N(C1)CC(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.56 mmol | |
AMOUNT: MASS | 0.66 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 75.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |